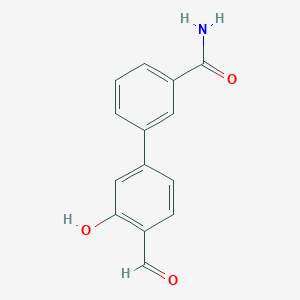
4-(3-Ethoxyphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(3-Ethoxyphenyl)-2-formylphenol, 95% (4-EFPF-95) is a synthetic phenolic compound with potential applications in the fields of organic synthesis, drug discovery and development, and therapeutic treatments. 4-EFPF-95 is a white solid that is soluble in water and organic solvents, and has a melting point of approximately 90°C. It is a substituted phenol that is commonly used as a starting material in the synthesis of other organic compounds. It has been studied for its potential to inhibit certain enzymes and receptors, and to affect biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxyphenyl)-2-formylphenol, 95% has been studied for its potential applications in the fields of organic synthesis, drug discovery and development, and therapeutic treatments. It has been reported to possess antimicrobial and antifungal properties, and to inhibit certain enzymes and receptors. In addition, it has been studied for its ability to affect biochemical and physiological processes, including the regulation of cell growth, differentiation, and apoptosis. It has also been studied for its potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning.
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to affect biochemical and physiological processes by modulating the activity of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, as well as to modulate the activity of certain receptors, such as the 5-HT1A receptor. In addition, it has been reported to affect the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning.
Biochemical and Physiological Effects
4-(3-Ethoxyphenyl)-2-formylphenol, 95% has been studied for its potential to affect biochemical and physiological processes. It has been reported to possess antimicrobial and antifungal properties, and to inhibit the activity of certain enzymes and receptors. In addition, it has been studied for its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, and to affect memory and learning. It has also been studied for its potential to affect the regulation of cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Ethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, its low cost, and its ease of synthesis. The purity of 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is 95%, which is suitable for most laboratory experiments. Additionally, 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is relatively inexpensive and can be easily synthesized using the Williamson ether synthesis. The main limitation is that its mechanism of action is not yet fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
Future research on 4-(3-Ethoxyphenyl)-2-formylphenol, 95% should focus on elucidating its mechanism of action and elucidating its effects on biochemical and physiological processes. Additionally, further research should focus on determining its potential applications in drug discovery and development, and therapeutic treatments. Other potential areas of research include the synthesis of derivatives of 4-(3-Ethoxyphenyl)-2-formylphenol, 95%, the study of its effects on other neurotransmitters, and the development of new methods for its synthesis.
Synthesemethoden
4-(3-Ethoxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. The most commonly used method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide to produce an ether. In this method, 4-(3-Ethoxyphenyl)-2-formylphenol, 95% is synthesized from the reaction of 4-ethoxyphenol and formaldehyde in the presence of a base. This reaction yields a 95% pure product, which can be further purified by recrystallization or distillation.
Eigenschaften
IUPAC Name |
5-(3-ethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-5-3-4-11(9-14)12-6-7-15(17)13(8-12)10-16/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQXOFJLNDEBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685164 | |
| Record name | 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Ethoxyphenyl)-2-formylphenol | |
CAS RN |
1111132-47-8 | |
| Record name | 3'-Ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















